Imidazo[1,5-a][1,3,5]triazin-4(1H)-one Imidazo[1,5-a][1,3,5]triazin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 145837-60-1
VCID: VC21165581
InChI: InChI=1S/C5H4N4O/c10-5-8-2-7-4-1-6-3-9(4)5/h1-3H,(H,7,8,10)
SMILES: C1=C2N=CNC(=O)N2C=N1
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol

Imidazo[1,5-a][1,3,5]triazin-4(1H)-one

CAS No.: 145837-60-1

Cat. No.: VC21165581

Molecular Formula: C5H4N4O

Molecular Weight: 136.11 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,5-a][1,3,5]triazin-4(1H)-one - 145837-60-1

Specification

CAS No. 145837-60-1
Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
IUPAC Name 3H-imidazo[1,5-a][1,3,5]triazin-4-one
Standard InChI InChI=1S/C5H4N4O/c10-5-8-2-7-4-1-6-3-9(4)5/h1-3H,(H,7,8,10)
Standard InChI Key YRADOCIULGCUOJ-UHFFFAOYSA-N
Isomeric SMILES C1=C2NC=NC(=O)N2C=N1
SMILES C1=C2N=CNC(=O)N2C=N1
Canonical SMILES C1=C2NC=NC(=O)N2C=N1

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Nomenclature

Imidazo[1,5-a] triazin-4(1H)-one is a bicyclic heterocyclic compound with the molecular formula C₅H₄N₄O. According to IUPAC nomenclature, it is formally named as 3H-imidazo[1,5-a] triazin-4-one, indicating that the hydrogen at position 3 is explicitly defined in the structural representation . The compound is registered with CAS number 145837-60-1 and has the PubChem CID 135430533 .

The molecular structure features a unique arrangement where an imidazole ring is fused with a 1,3,5-triazine ring at the [1,5-a] position, creating a bicyclic system with four nitrogen atoms - three in the triazine ring and one in the imidazole ring. This nitrogen-rich heterocyclic system provides multiple sites for hydrogen bonding and interactions with biological targets. The carbonyl group at position 4 introduces additional functionality that can participate in hydrogen bonding and other intermolecular interactions.

Physical and Chemical Properties

Table 1 summarizes the known physical and chemical properties of Imidazo[1,5-a] triazin-4(1H)-one based on available data.

PropertyValueReference
Molecular FormulaC₅H₄N₄O
Molecular Weight136.11 g/mol
IUPAC Name3H-imidazo[1,5-a] triazin-4-one
CAS Number145837-60-1
InChIInChI=1S/C5H4N4O/c10-5-8-2-7-4-1-6-3-9(4)5/h1-3H,(H,7,8,10)
InChIKeyYRADOCIULGCUOJ-UHFFFAOYSA-N
SMILESC1=C2N=CNC(=O)N2C=N1

Structural Comparison with Related Compounds

Imidazo[1,5-a] triazin-4(1H)-one belongs to a family of fused heterocyclic systems that includes several structural analogs with varying biological activities. Table 2 compares this compound with some of its closely related structural analogs.

CompoundMolecular FormulaCAS NumberKey Structural DifferenceReference
Imidazo[1,5-a] triazineC₅H₄N₄274-68-0Lacks oxo group at position 4
Imidazo[1,2-a] triazin-4(8H)-oneC₅H₄N₄O138840-83-2Different fusion pattern between rings
2-Aminoimidazo[1,2-a] triazin-4(1H)-oneC₅H₅N₅O67410-64-4Has amino group at position 2 and different fusion pattern

The structural comparison reveals that minor modifications in the fusion pattern or the addition of functional groups can lead to distinct compounds with potentially different biological activities. These structural relationships provide valuable insights for designing derivatives with enhanced properties.

Synthesis Methods and Reactions

Reaction Mechanisms

The synthesis of imidazo[1,5-a] triazinones likely involves complex mechanistic pathways that are influenced by the specific reaction conditions and reagents employed. Based on related syntheses, these mechanisms might involve:

  • Initial formation of a precursor containing both imidazole and triazine moieties

  • Cyclization reactions to form the fused heterocyclic system

  • Rearrangement processes that establish the correct connectivity between the rings

  • Introduction of the carbonyl functionality at position 4 through oxidation or other means

The rearrangement reactions mentioned for imidazo[1,5-a]-1,3,5-triazinones likely involve intramolecular rearrangements facilitated by the electron-rich nitrogen atoms in the heterocyclic system. These processes could proceed through various intermediates, including those formed by ring opening and subsequent reclosure in a different configuration.

Biological Activities and Applications

Antiviral Properties

One of the most significant biological activities reported for imidazo[1,5-a] triazine derivatives is their antiviral properties. According to research findings, several benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives exhibit selective inhibition against specific viruses .

Various derivatives have demonstrated promising activity against respiratory viruses. For example, 8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one inhibits influenza A virus at a concentration of 4.1 microM . Similarly, 8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one demonstrated inhibitory activity against influenza A virus at a concentration of 5.3 microM .

Other derivatives, including 2-(benzylthio)-6,8-dimethylimidazo[1,5-a]-1,3,5-triazin-4-one and 6,8-dimethyl-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-one have shown inhibitory activity against respiratory syncytial virus at concentrations of 21.9 and 15.7 microM, respectively . Notably, these concentrations are 20-50 times lower than their cytotoxic concentrations, indicating a favorable therapeutic window.

Table 3: Antiviral Activity of Selected Imidazo[1,5-a] triazin-4-one Derivatives

CompoundTarget VirusInhibitory Concentration (μM)Cytotoxic Concentration RatioReference
8-(4-methylbenzyl)-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneInfluenza A virus4.120-50 fold higher
8-[5-(benzyloxy)pentyl]-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneInfluenza A virus5.320-50 fold higher
2-(benzylthio)-6,8-dimethylimidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory syncytial virus21.920-50 fold higher
6,8-dimethyl-2-[(4-methylbenzyl)thio]imidazo[1,5-a]-1,3,5-triazin-4-oneRespiratory syncytial virus15.720-50 fold higher

These findings suggest that Imidazo[1,5-a] triazin-4(1H)-one and its derivatives could serve as promising scaffolds for the development of antiviral agents, particularly against respiratory viruses like influenza and respiratory syncytial virus. The simultaneous presence of benzyl and thio structural units appears to be indispensable for selective biological activity .

Structure-Activity Relationships

Research on imidazo[1,5-a] triazin-4-one derivatives has revealed important structure-activity relationships that can guide the development of more potent compounds. The antiviral activity appears to be significantly influenced by the substituents at various positions of the heterocyclic system.

Based on available data, the following structure-activity relationships can be inferred:

  • The simultaneous presence of benzyl and thio structural units appears to be essential for selective biological activity .

  • Substituents at position 8 significantly influence the specificity and potency against different viruses.

  • The nature of substituents at position 2, particularly thio derivatives, plays a crucial role in determining the antiviral spectrum.

  • Modifications at positions 6 and 8 with methyl groups appear to enhance activity against respiratory syncytial virus.

These structure-activity relationships provide valuable insights for rational design and optimization of new derivatives with enhanced antiviral properties.

Current Research Trends and Future Perspectives

Recent Developments

Recent research has focused on expanding the synthetic methodologies for accessing imidazo[1,5-a] triazine derivatives and exploring their biological activities. New synthetic approaches have been developed that offer improved yields, regioselectivity, and functional group compatibility .

The exploration of biological activities has also expanded beyond antiviral properties. Research on related heterocyclic systems has revealed potential applications in cancer therapy, particularly as inhibitors of enzymes crucial for cancer cell proliferation and metastasis . These findings suggest that imidazo[1,5-a] triazin-4(1H)-one derivatives might have broader therapeutic applications than initially anticipated.

Research Gaps and Future Directions

Despite the promising biological activities and synthetic advancements, several research gaps remain in the current understanding of Imidazo[1,5-a] triazin-4(1H)-one:

  • Limited comprehensive physical and chemical property data for the unsubstituted compound

  • Insufficient spectroscopic data for structural characterization

  • Incomplete structure-activity relationship studies to guide the development of more potent derivatives

  • Limited understanding of the pharmacokinetic and pharmacodynamic properties

Future research should focus on addressing these gaps through:

  • Development of efficient and scalable synthetic routes for the unsubstituted Imidazo[1,5-a] triazin-4(1H)-one

  • Comprehensive characterization of physical, chemical, and spectroscopic properties

  • Systematic structure-activity relationship studies to identify optimal substitution patterns for specific biological activities

  • Investigation of potential applications beyond antiviral activity, particularly in cancer therapy

  • Evaluation of pharmacokinetic properties to assess drug-likeness and potential for clinical development

These research directions would provide a more comprehensive understanding of Imidazo[1,5-a] triazin-4(1H)-one and facilitate its application in various therapeutic areas.

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